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molecular formula C13H13NO2S B7458873 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Cat. No. B7458873
M. Wt: 247.31 g/mol
InChI Key: MAJPUCFETKHLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302720

Procedure details

A mixture of 4-methanesulphonyliodobenzene (18 g), 2-bromonitrobenzene (12.7 g) and copper powder (12 g) was heated at 120° C. for 30 hours to yield a residue which was purified by chromatography on a silica column eluted successively with 5:95 mixture, a 10:90 mixture, a 25:75 mixture and then a 40:60 mixture of ethylacetate and hexane to give 4'-methanesulphonyl-2-nitrobiphenyl (m.p. 178° C.). 4'-methanesulphonyl-2-nitrobiphenyl (5 g) was heated at 90°-95° C. for 6 hours with hydrated sodium sulphide (17.3 g) and ethanol (100 ml) to give 2-amino-4'-methanesulphonylbiphenyl (m.p. 164°-165° C.).
Name
4'-methanesulphonyl-2-nitrobiphenyl
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated sodium sulphide
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-])=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3]>C(O)C>[NH2:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][CH:7]=1

Inputs

Step One
Name
4'-methanesulphonyl-2-nitrobiphenyl
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
hydrated sodium sulphide
Quantity
17.3 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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